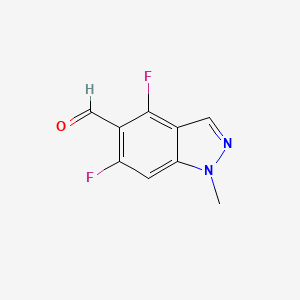

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUXEYOVRCUBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a key building block in contemporary medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity of the target compound. The guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this and related fluorinated indazole scaffolds.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, fluorinated indazoles are of particular interest in the design of novel therapeutic agents.[3][4] this compound is a key intermediate that allows for further synthetic elaboration at the 5-position, making it a valuable precursor for the synthesis of a diverse library of potential drug candidates. This guide details a logical and efficient synthetic strategy for its preparation.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3,5-difluoroaniline. The overall transformation is depicted below:

Start [label="3,5-Difluoroaniline"]; Step1_Product [label="4,6-Difluoro-1H-indazole"]; Step2_Product [label="4,6-Difluoro-1-methyl-1H-indazole"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1_Product [label=" Step 1:\nIndazole Formation "]; Step1_Product -> Step2_Product [label=" Step 2:\nN-Methylation "]; Step2_Product -> Final_Product [label=" Step 3:\nFormylation "]; }

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 4,6-Difluoro-1H-indazole

The initial step involves the construction of the indazole ring from 3,5-difluoroaniline. This transformation is achieved through a classical diazotization reaction followed by an intramolecular cyclization.

Causality of Experimental Choices

The choice of 3,5-difluoroaniline as the starting material directly introduces the required fluorine atoms at the 4 and 6 positions of the final indazole core. The diazotization with sodium nitrite in an acidic medium generates a reactive diazonium salt, which readily undergoes cyclization to form the stable aromatic indazole ring system.[5]

Experimental Protocol

-

Diazotization: To a stirred suspension of 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Cyclization and Work-up: The reaction mixture is then slowly warmed to room temperature and stirred for 12 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-difluoro-1H-indazole.

Step 2: N-Methylation of 4,6-Difluoro-1H-indazole

The second step is the regioselective methylation of the indazole nitrogen. The primary challenge in this step is to control the site of methylation, as alkylation can occur at either the N-1 or N-2 position.

Causality of Experimental Choices

To achieve selective N-1 methylation, a strong base such as sodium hydride (NaH) is used in an aprotic solvent like tetrahydrofuran (THF). The sodium hydride deprotonates the indazole, forming the indazolide anion. In this anionic form, the N-1 position is generally more sterically accessible and electronically favored for nucleophilic attack on the methylating agent (e.g., methyl iodide), leading to the desired N-1 isomer as the major product.[6]

Indazole [label="4,6-Difluoro-1H-indazole"]; NaH_THF [label="NaH, THF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indazolide [label="Indazolide Anion"]; MeI [label="CH3I", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N1_Product [label="4,6-Difluoro-1-methyl-1H-indazole\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="4,6-Difluoro-2-methyl-2H-indazole\n(Minor Product)"];

Indazole -> NaH_THF [dir=none]; NaH_THF -> Indazolide [label=" Deprotonation "]; Indazolide -> MeI [dir=none]; MeI -> N1_Product [label=" SN2 Attack\n(N-1) "]; MeI -> N2_Product [label=" SN2 Attack\n(N-2) ", style=dashed]; }

Figure 2: Regioselectivity in the N-methylation of 4,6-difluoro-1H-indazole.

Experimental Protocol

-

Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 4,6-difluoro-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Work-up and Purification: The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4,6-difluoro-1-methyl-1H-indazole.

Step 3: Formylation of 4,6-Difluoro-1-methyl-1H-indazole

The final step is the introduction of the carbaldehyde group at the C-5 position. This is achieved through a directed ortho-lithiation reaction.

Causality of Experimental Choices

The fluorine atom at the C-4 position acts as a powerful directing group for ortho-lithiation.[7][8] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the proton at the C-5 position due to the coordination of the lithium to the lone pair of electrons on the fluorine atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[9]

Start [label="4,6-Difluoro-1-methyl-1H-indazole"]; nBuLi [label="n-BuLi, THF, -78 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lithiation [label="Directed Ortho-Lithiation"]; Lithium_Intermediate [label="5-Lithio Intermediate"]; DMF [label="DMF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formylation [label="Electrophilic Quench"]; Final_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> nBuLi [dir=none]; nBuLi -> Lithiation; Lithiation -> Lithium_Intermediate; Lithium_Intermediate -> DMF [dir=none]; DMF -> Formylation; Formylation -> Final_Product; }

Figure 3: Directed ortho-lithiation and formylation workflow.

Experimental Protocol

-

Lithiation: To a solution of 4,6-difluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key analytical data for the final product.

| Parameter | Value |

| Molecular Formula | C₉H₆F₂N₂O |

| Molecular Weight | 196.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 192.4 (CHO), 152.1 (C5), 144.3 (d, JCF = 247.5 Hz, C4), 138.6 (d, JCF = 242.4 Hz, C6), 126.7 (C3), 121.9 (C7a), 112.4 (C7), 36.8 (N1–CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -113.4 (s, C4-F), -116.2 (s, C6-F) |

| FT-IR (KBr, cm⁻¹) | 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N) |

| High-Resolution MS (ESI) | [M+H]⁺ m/z calculated for C₉H₇F₂N₂O: 197.0521; found: 197.0624 |

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The presented protocols are based on well-established synthetic methodologies and provide a clear rationale for the choice of reagents and reaction conditions. The key transformations, including indazole formation, regioselective N-methylation, and directed ortho-lithiation formylation, are detailed to enable successful replication and adaptation in a research and development setting. This guide serves as a valuable resource for chemists engaged in the synthesis of fluorinated heterocyclic compounds for pharmaceutical applications.

References

-

Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]

-

Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000 , 1045-1075. [Link]

-

Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011 , 54 (8), 2529–2591. [Link]

-

Tale, R. H.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26(16), 4935. [Link]

-

El-Faham, A.; et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Adv.2021 , 11, 2795-2826. [Link]

- Google Patents.

-

Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: A review of contemporary science. J. Fluorine Chem.2006 , 127(3), 303-319. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 2038–2049. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. grokipedia.com [grokipedia.com]

- 9. Formylation - Common Conditions [commonorganicchemistry.com]

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde chemical properties

An In-Depth Technical Guide to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This has led to the development of numerous clinically successful drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy. Indazole derivatives exhibit a broad spectrum of pharmacological activities, such as antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1]

Within this important class of compounds, This compound (CAS No. 1185767-07-0) has emerged as a particularly valuable building block for synthetic and medicinal chemists. The strategic placement of two fluorine atoms, a methyl group, and a reactive carbaldehyde function on the indazole core provides a unique combination of properties. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the aldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their research endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. This section details the key properties of this compound.

Core Chemical Properties

The essential identification and computational data for the title compound are summarized in the table below. These parameters are critical for laboratory handling, storage, and in silico modeling.

| Property | Value | Source |

| CAS Number | 1185767-07-0 | [2][3] |

| Molecular Formula | C₉H₆F₂N₂O | [2] |

| Molecular Weight | 196.15 g/mol | [2] |

| Purity | ≥98% (Typical) | [2] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| LogP (Computed) | 1.664 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide an unambiguous confirmation of the molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the molecular structure. The following data has been reported for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −113.4 (C4-F), −116.2 (C6-F).

Insight: The ¹H NMR confirms the presence of the aldehyde proton at 10.12 ppm and the N-methyl group at 4.12 ppm. The ¹³C NMR shows the characteristic carbonyl carbon at 192.4 ppm. The ¹⁹F NMR displays two distinct signals, confirming the presence and electronic environment of the two fluorine atoms.

Mass Spectrometry (MS): High-resolution ESI-MS ([M+H]⁺ m/z 197.0624) confirms the molecular formula C₉H₇F₂N₂O.

Infrared (IR) and UV-Visible Spectroscopy:

-

FT-IR (KBr, cm⁻¹): 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N).

-

UV-Vis (MeOH, λₘₐₓ): 274 nm (π→π* transition of indazole), 310 nm (n→π* of CHO).

Insight: The strong absorption at 1685 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The UV-Vis spectrum is characteristic of the conjugated indazole system.

Crystallographic Analysis: Single-crystal X-ray diffraction studies provide precise bond lengths and angles. Key findings include:

-

Crystal System : Monoclinic

-

Space Group : P2₁/c

-

Key Bond Lengths : C5–CHO (1.21 Å), C4–F (1.34 Å).

-

Conformation : The indazole core is planar, with the aldehyde group forming a 15.7° angle relative to this plane, which can facilitate intermolecular hydrogen bonding.

PART 2: Synthesis and Mechanistic Considerations

While specific proprietary syntheses may exist, a plausible and efficient route to this compound can be designed based on established indazole synthesis methodologies.[4] A common strategy involves the construction of the indazole ring followed by functional group installation. A likely approach is the formylation of a 4,6-difluoro-1-methyl-1H-indazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the core indazole ring, and second, the introduction of the carbaldehyde group at the C5 position.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 4,6-Difluoro-1-methyl-1H-indazole

-

Nitration of 2,4,6-Trifluorotoluene: 2,4,6-Trifluorotoluene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3,5-difluoro-2-methyl-nitrobenzene. The position of nitration is directed by the existing substituents.

-

Reduction to Aniline: The nitro group is reduced to an amine using standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid), to give 3,5-difluoro-2-methylaniline.

-

Diazotization and Cyclization: The resulting aniline is treated with sodium nitrite (NaNO₂) in an acidic solution to form a diazonium salt. This intermediate spontaneously cyclizes to form the indazole ring, yielding 4,6-difluoro-1H-indazole.[5] This is a classic method for indazole synthesis from ortho-substituted anilines.[6]

-

N-Methylation: The 1H-indazole is alkylated using an electrophile like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile to selectively form the more thermodynamically stable N1-methylated product, 4,6-difluoro-1-methyl-1H-indazole.[7]

Stage 2: Formylation of the Indazole Core

-

Directed Ortho-Metalation and Formylation: The most effective method for introducing the aldehyde at the C5 position is likely a directed ortho-metalation (DoM) reaction. The indazole nitrogen atoms can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C5 position. The resulting lithiated species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after an acidic workup. The fluorine at C6 further acidifies the C5 proton, facilitating this reaction.

Causality: The choice of ortho-lithiation is based on its high regioselectivity for introducing substituents adjacent to directing groups on aromatic rings. The N1 and N2 atoms of the indazole ring, along with the C4 and C6 fluorine atoms, create a specific electronic environment that makes the C5 proton the most acidic and therefore the most susceptible to deprotonation by a strong base.

PART 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its aldehyde group. This functionality is a gateway to a vast chemical space, allowing for the introduction of diverse substituents and the construction of larger, more complex molecules.

Reactivity of the Aldehyde Group

The aldehyde is highly electrophilic, a property enhanced by the electron-withdrawing effects of both the indazole ring and the two fluorine atoms. This makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Caption: Key reactions of the aldehyde functional group.

Key Transformation Protocols:

-

Reductive Amination: This is one of the most powerful reactions for building molecular complexity. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction provides a direct route to a wide range of secondary and tertiary amines, which are common motifs in drug molecules.

-

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) allows for the conversion of the aldehyde into an alkene. This is a highly reliable method for forming carbon-carbon double bonds with predictable stereochemistry, enabling the extension of carbon chains or the formation of cyclic structures.

-

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid[8] is itself a valuable intermediate, ready for amide coupling reactions to generate diverse carboxamide libraries.[9]

-

Nucleophilic Addition: The aldehyde readily undergoes addition reactions with various nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form secondary alcohols, providing another route for carbon-carbon bond formation.

PART 4: Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting point for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core that occupies the ATP-binding site of the enzyme. The aldehyde group can be elaborated into various side chains designed to interact with specific residues within the kinase, such as the hinge region or the DFG motif. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

-

Building Block for Compound Libraries: Drug discovery often relies on the screening of large libraries of diverse compounds. Reductive amination, Wittig reactions, and other transformations of the aldehyde group allow for the rapid parallel synthesis of hundreds or thousands of unique indazole derivatives. This enables the exploration of structure-activity relationships (SAR) to identify and optimize lead compounds.

-

Probing Biological Systems: The aldehyde can be used to attach fluorescent tags, biotin labels, or other probes to the indazole scaffold. These modified molecules can be used in biochemical and cell-based assays to study target engagement, cellular localization, and mechanism of action.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery and development. Its well-defined structure, characterized by a strategically functionalized and fluorinated indazole core, provides a robust platform for chemical synthesis. The versatile reactivity of the aldehyde group opens numerous avenues for derivatization, enabling the creation of novel and complex molecules for biological screening. As researchers continue to explore the therapeutic potential of the indazole scaffold, this compound will undoubtedly remain a critical tool in the quest for new medicines.

References

- ChemScene. (n.d.). 1185767-07-0 | this compound.

- Benchchem. (n.d.). This compound.

- Chemsigma. (n.d.). 1185767-07-0 this compound.

- Lead Sciences. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

- Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.

-

PubChem. (n.d.). 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Published on PubMed Central.

- BLD Pharm. (n.d.). 1893909-76-6|4-Fluoro-1H-indazole-6-carbaldehyde.

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Published on PubMed Central.

- Benchchem. (n.d.). 6-Methyl-1H-indazole-5-carbaldehyde.

- (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. Published on PubMed Central.

- Fluorochem. (n.d.). 5-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1185767-07-0 this compound [chemsigma.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and the indazole scaffold highlights its potential in drug discovery programs.[1][2] This document is intended to serve as a detailed reference for researchers, offering not only the spectral data but also the underlying principles of the analytical techniques, detailed experimental protocols, and an in-depth interpretation of the results. By explaining the causality behind experimental choices and ensuring the described protocols are self-validating, this guide aims to empower scientists to confidently identify and characterize this and similar molecules.

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, present in a variety of approved therapeutic agents.[3] Its unique bicyclic aromatic structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][4] Consequently, molecules such as this compound, which combine these key features, represent promising building blocks for the development of novel therapeutics.

Accurate and unambiguous structural elucidation is the bedrock of chemical and pharmaceutical research. A comprehensive spectroscopic analysis is therefore not merely a routine characterization step but a critical component of the research and development process. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the definitive characterization of this compound.

Molecular Structure and Spectroscopic Analysis Workflow

The structural analysis of this compound requires an integrated approach, where data from various spectroscopic techniques are synergistically interpreted.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

The molecular structure with the numbering convention used for NMR assignments is presented below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.

General Experimental Protocol for NMR Spectroscopy

The following protocol is a self-validating system for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary. Insoluble particulates will degrade spectral quality.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Modern spectrometers often have automated shimming routines.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[5] It is important to set a wide spectral width initially to ensure all fluorine signals are captured.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δF 0 ppm) is often used, or the spectrum can be referenced to a known internal standard.

-

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | s | 1H | CHO |

| 8.45 | d | 1H | H7 |

| 7.92 | d | 1H | H3 |

| 4.12 | s | 3H | N1-CH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Interpretation:

-

Aldehyde Proton (δ 10.12, s): The signal at 10.12 ppm is characteristic of an aldehyde proton.[6] Its downfield shift is due to the strong deshielding effect of the carbonyl group. The singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (δ 8.45, d and δ 7.92, d): The two doublets in the aromatic region correspond to the two protons on the indazole ring system. The downfield shift of the H7 proton is expected due to its position on the benzene ring. The doublet nature of these signals suggests coupling to neighboring fluorine atoms, although the coupling constants are not explicitly reported in the source. Long-range H-F couplings are common in such systems.[7]

-

Methyl Protons (δ 4.12, s): The singlet at 4.12 ppm integrates to three protons and is assigned to the methyl group attached to the N1 position of the indazole ring. Its chemical shift is consistent with a methyl group on a nitrogen atom within a heterocyclic system.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | CHO |

| 152.1 | C5 |

| 144.3 | C4-F |

| 138.6 | C6-F |

| 126.7 | C3 |

| 121.9 | C7 |

| 112.4 | C2 |

| 36.8 | N1-CH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz |

Interpretation:

-

Carbonyl Carbon (δ 192.4): This downfield signal is characteristic of an aldehyde carbonyl carbon.

-

Fluorine-Bearing Carbons (δ 144.3 and 138.6): These signals are assigned to the carbons directly attached to fluorine atoms (C4 and C6). The direct attachment to the highly electronegative fluorine causes a significant downfield shift. In a high-resolution spectrum, these signals would appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 180–250 Hz.[8][9]

-

Aromatic and Heterocyclic Carbons: The remaining signals in the aromatic region are assigned to the other carbons of the indazole ring system. The specific assignments are based on established chemical shift trends for substituted indazoles.

-

Methyl Carbon (δ 36.8): This upfield signal is assigned to the N-methyl carbon.

¹⁹F NMR Spectral Data and Interpretation

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| -113.4 | C4-F |

| -116.2 | C6-F |

| Solvent: CDCl₃, Spectrometer Frequency: 376 MHz |

Interpretation:

The ¹⁹F NMR spectrum shows two distinct signals, confirming the presence of two non-equivalent fluorine atoms in the molecule. The chemical shifts are within the expected range for fluorine atoms attached to an aromatic ring. The slight difference in their chemical shifts is due to the different electronic environments of the C4 and C6 positions, influenced by the adjacent aldehyde and pyrazole ring, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This method is a reliable way to obtain high-quality IR spectra of solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[12]

-

The resulting pellet should be a translucent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

FT-IR Spectral Data and Interpretation

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O stretch (aldehyde) |

| 1592 | C=C stretch (aromatic) |

| 1340 | C–F stretch |

| 1265 | N–N stretch |

| Sample Preparation: KBr pellet |

Interpretation:

-

Carbonyl Stretch (1685 cm⁻¹): This strong, sharp absorption is highly characteristic of the C=O stretching vibration of the aldehyde functional group.[6][13] Its position is consistent with an aromatic aldehyde where conjugation to the ring system slightly lowers the frequency compared to a saturated aldehyde.

-

Aromatic C=C Stretch (1592 cm⁻¹): This absorption is typical for the C=C stretching vibrations within the aromatic indazole ring system.

-

C-F Stretch (1340 cm⁻¹): The strong absorption in this region is indicative of the C-F stretching vibration, confirming the presence of fluorine in the molecule.

-

N-N Stretch (1265 cm⁻¹): This band can be attributed to the N-N stretching vibration within the pyrazole part of the indazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol for ESI-HRMS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]

-

-

Instrument Setup:

-

The mass spectrometer should be calibrated using a known standard to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

HRMS Data and Interpretation

High-resolution ESI-MS ([M+H]⁺): m/z 197.0624

Interpretation:

-

Molecular Formula Confirmation: The experimentally determined mass of the protonated molecule ([M+H]⁺) is 197.0624. The calculated exact mass for C₉H₇F₂N₂O + H⁺ (C₉H₈F₂N₂O⁺) is 197.0626. The excellent agreement between the measured and calculated mass (within 1 ppm) unequivocally confirms the elemental composition of the molecule. This high degree of accuracy is a key feature of HRMS and provides definitive evidence for the molecular formula.[14][15]

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis presented in this guide provides unambiguous evidence for the structure of this compound.

-

NMR spectroscopy elucidated the complete carbon-hydrogen framework, confirmed the number and environment of the protons and carbons, and identified the distinct fluorine atoms.

-

FT-IR spectroscopy confirmed the presence of key functional groups, namely the aldehyde carbonyl, the aromatic system, and the carbon-fluorine bonds.

-

High-Resolution Mass Spectrometry provided the exact mass, which in turn confirmed the molecular formula with high confidence.

By integrating the data from these orthogonal analytical techniques, a complete and self-consistent structural assignment is achieved. The protocols and interpretations detailed herein should serve as a valuable resource for scientists working on the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds in the pursuit of new therapeutic agents.

References

-

Kintek. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Kintek Press. Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Synthesis of Substituted 1H-Indazoles by Pyrazole Annelation to an Arene. (n.d.). Russian Journal of Organic Chemistry. Retrieved from [Link]

- Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

AIP Publishing. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences. Retrieved from [Link]

-

The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

ResearchGate. (2017). How to calculate J(C-F) value in 13C NMR spectrum...?. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

NMRAnalysis.jl. (2025). 19F R1ρ acquisition & analysis. Retrieved from [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemguides. (2020). 1H NMR: Solving Spectra: Techniques. YouTube. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

TIGP. (2019). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 19F R1ρ acquisition & analysis · NMRAnalysis.jl [waudbylab.org]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. shimadzu.com [shimadzu.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

A Technical Guide to 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Indazole Building Block

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, and potent anti-cancer effects.[3][4] Within this important class of heterocycles, 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS Number: 1185767-07-0) has emerged as a key intermediate of significant strategic value.

This technical guide provides an in-depth exploration of this versatile building block, offering insights into its synthesis, chemical properties, and reactivity. The strategic placement of two fluorine atoms and a reactive carbaldehyde group on the N-methylated indazole core makes this molecule a highly attractive starting material for the synthesis of complex molecular architectures, particularly in the development of targeted kinase inhibitors.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 1185767-07-0 |

| Molecular Formula | C₉H₆F₂N₂O |

| Molecular Weight | 196.15 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1-CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1-CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -113.4 (C4-F), -116.2 (C6-F).

-

FT-IR (KBr, cm⁻¹): 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N).

-

UV-Vis (MeOH, λₘₐₓ): 274 nm (π→π* transition of indazole), 310 nm (n→π* of CHO).

-

Mass Spectrometry (ESI-MS): [M+H]⁺ m/z 197.0624.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be logically approached in two main stages: the construction of the 4,6-difluoro-1-methyl-1H-indazole core, followed by the regioselective introduction of the formyl group at the C5 position.

Part 1: Synthesis of 4,6-difluoro-1-methyl-1H-indazole

A plausible synthetic route to the core indazole structure begins with a commercially available fluorinated aniline derivative, leveraging established methods for indazole ring formation.

Experimental Protocol (Representative):

-

Reduction of 2,4-Difluoro-6-nitrotoluene: To a solution of 2,4-difluoro-6-nitrotoluene in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, filter through celite, and concentrate the filtrate. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3,5-difluoro-2-methylaniline.

-

Diazotization and Cyclization: Dissolve the resulting aniline in a mixture of acetic acid and propionic acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Heat the mixture to 60-70°C until gas evolution ceases. Cool the reaction and pour it into ice water. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford 4,6-difluoro-1H-indazole.

-

N-Methylation: To a solution of 4,6-difluoro-1H-indazole in acetone, add potassium carbonate and methyl iodide. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield 4,6-difluoro-1-methyl-1H-indazole.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the aldehyde at the C5 position is achieved through a Vilsmeier-Haack reaction.[1] This electrophilic aromatic substitution is directed to the electron-rich C5 position of the indazole ring. The choice of reagents and reaction conditions is crucial for achieving high regioselectivity and yield.

Experimental Protocol (Representative):

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. After the addition, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Formylation Reaction: Dissolve 4,6-difluoro-1-methyl-1H-indazole in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. An iminium salt intermediate will hydrolyze to the aldehyde upon this aqueous workup. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C5 position serves as a versatile synthetic handle for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery programs.

Representative Protocols for Key Transformations:

1. Oxidation to Carboxylic Acid:

-

Protocol: Dissolve this compound in a mixture of acetone and water. Add potassium permanganate portion-wise at room temperature. Stir the mixture for 2-4 hours. Quench the reaction with sodium bisulfite solution and acidify with HCl. Extract the product with ethyl acetate, dry, and concentrate to yield 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid.

2. Reduction to Alcohol:

-

Protocol: To a solution of the aldehyde in methanol at 0°C, add sodium borohydride portion-wise. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to obtain (4,6-difluoro-1-methyl-1H-indazol-5-yl)methanol.

3. Reductive Amination:

-

Protocol: In a flask, combine the aldehyde, a primary or secondary amine (1.1 equivalents), and a suitable solvent such as dichloromethane or dichloroethane. Add sodium triacetoxyborohydride (1.5 equivalents) and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the corresponding amine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole core is a well-established pharmacophore in the design of kinase inhibitors.[6][7] this compound is an ideal starting point for the synthesis of such inhibitors. The aldehyde group can be elaborated into various functionalities that can interact with key residues in the ATP-binding pocket of kinases. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability.

For instance, the aldehyde can be converted into an amine via reductive amination, which can then be acylated or coupled with other fragments to build out the inhibitor structure. The strategic positioning of the substituents allows for fine-tuning of the molecule's properties to achieve the desired potency and selectivity profile.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, combining the biologically important indazole nucleus with strategically placed fluorine atoms and a reactive aldehyde group, makes it particularly well-suited for applications in medicinal chemistry and drug discovery. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this important chemical intermediate in the development of novel therapeutic agents.

References

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5998-6010. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- CN107805221A - Method for preparing 1H-indazole derivative.

- US7825257B1 - Synthesis of benzotriazole monomer.

-

Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116263. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Vilsmeier–Haack reaction. [Link]

-

Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]

-

Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7586. [Link]

-

ResearchGate. (n.d.). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

-

Patil, S. B., & Deore, V. V. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 426-444. [Link]

-

Singh, M., & Singh, J. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 25-54. [Link]

-

Payne, J. E., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. 1360973-23-4|Methyl 4,6-difluoro-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

An In-depth Technical Guide to the Structure Elucidation of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Abstract

This guide provides a comprehensive, multi-technique approach to the definitive (CAS 1185767-07-0). As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We will detail the causality behind experimental choices and demonstrate how the convergence of orthogonal datasets provides a self-validating system for structural confirmation. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for drug design. The specific substitution pattern of this compound, with its electron-withdrawing fluorine atoms and reactive aldehyde group, presents a unique subject for structural analysis. Fluorine substitution is a common strategy to modulate metabolic stability and binding affinity, while the carbaldehyde group offers a versatile handle for further synthetic transformations.

Accurate and unambiguous structure determination is the bedrock upon which all further research—be it biological screening or synthetic modification—is built. This guide employs a logical, evidence-based workflow to confirm the molecular architecture of the title compound, showcasing a best-practice approach applicable to other novel small molecules.

Integrated Analytical Workflow

The elucidation of a novel molecular structure is not a linear process but an integrated workflow where each analytical technique provides complementary information. The overall strategy is to first determine the molecular formula and identify key functional groups, then use a suite of NMR experiments to piece together the atomic connectivity and finalize the constitutional isomer.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Formula Determination

The first step in any structure elucidation is to determine the molecular weight and, from that, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose due to its high accuracy.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Interpretation

The high-resolution ESI-MS analysis provides a protonated molecular ion peak [M+H]⁺ at m/z 197.0624. This experimental value is compared against the theoretical mass for the proposed formula, C₉H₇F₂N₂O.

| Parameter | Value | Source |

| Proposed Formula | C₉H₆F₂N₂O | [1] |

| Molecular Weight | 196.15 g/mol | [1] |

| Theoretical [M+H]⁺ | 197.0628 | Calculated |

| Experimental [M+H]⁺ | 197.0624 | |

| Mass Error | -2.0 ppm | Calculated |

The sub-5 ppm mass error provides high confidence in the assigned molecular formula of C₉H₆F₂N₂O . This formula aligns with the Nitrogen Rule (an even molecular weight corresponds to an even number of nitrogen atoms). Fragmentation analysis can further support the structure, with major fragments corresponding to logical losses from the parent molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: FT-IR (KBr)

-

Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg).

-

Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups hypothesized for the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 1685 | C=O Stretch | Aromatic Aldehyde | Confirms the aldehyde. The frequency is below 1700 cm⁻¹ due to conjugation with the aromatic indazole ring.[2][3][4] |

| 1592 | C=C Stretch | Aromatic Ring | Indicates the presence of the indazole aromatic system. |

| 1340 | C–F Stretch | Aryl-Fluoride | Strong absorption characteristic of the carbon-fluorine bond. |

| 2700-2850 (weak) | C–H Stretch | Aldehydic C-H | While not explicitly listed in the provided data, two weak bands in this region are diagnostic for an aldehyde C-H stretch.[2][5] |

The combined data strongly support the presence of an aromatic system containing C-F bonds and an aldehyde substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Spectra Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments to establish correlations.

1D NMR Data Interpretation

The ¹⁹F NMR spectrum is the simplest starting point, confirming the presence of two distinct fluorine environments.

-

¹⁹F NMR (376 MHz, CDCl₃): δ -113.4, -116.2

-

Interpretation: The presence of two separate signals confirms that the two fluorine atoms are in chemically non-equivalent positions on the aromatic ring, consistent with the proposed 4,6-difluoro substitution.

The ¹H NMR spectrum reveals all the proton environments in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 10.12 | Singlet (s) | 1H | CHO | The highly deshielded singlet is characteristic of an aldehyde proton.[2] |

| 8.45 | Doublet (d) | 1H | H7 | This proton is on the benzene portion of the ring system. Its coupling will provide neighbor information. |

| 7.92 | Doublet (d) | 1H | H3 | This is the only proton on the pyrazole part of the indazole ring. |

| 4.12 | Singlet (s) | 3H | N1–CH₃ | The singlet integrating to 3H in this region is typical for an N-methyl group. |

The ¹³C NMR spectrum accounts for all nine carbon atoms in the molecule.

-

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ) | Assignment | Rationale |

| 192.4 | CHO | Typical chemical shift for an aldehyde carbonyl carbon. |

| 152.1 | C5 | Carbon bearing the aldehyde group, shifted downfield. |

| 144.3 | C4-F | Carbon directly attached to fluorine, showing a large downfield shift and a strong ¹JCF coupling (not resolved here). |

| 138.6 | C6-F | Second carbon directly attached to fluorine. |

| 126.7 | C3 | Carbon corresponding to the H3 proton. |

| 121.9 | C7 | Carbon corresponding to the H7 proton. |

| 112.4 | C3a/C7a | One of the bridgehead carbons (assignment requires HMBC). |

| Not listed | C7a/C3a | The second bridgehead carbon is expected in the aromatic region. |

| 36.8 | N1–CH₃ | Typical chemical shift for an N-methyl carbon. |

(Note: Data from source appears to be missing one aromatic carbon signal, likely a bridgehead carbon, which is common.)

2D NMR Evidence Synthesis: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.[8][9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] In this molecule, no H-H COSY correlations are expected between the isolated aromatic protons (H3 and H7) or the singlets (CHO, N-CH₃), confirming their magnetic isolation from other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[8][10]

-

The proton at δ 10.12 would correlate to the carbon at δ 192.4 (CHO).

-

The proton at δ 8.45 would correlate to the carbon at δ 121.9 (C7-H7).

-

The proton at δ 7.92 would correlate to the carbon at δ 126.7 (C3-H3).

-

The protons at δ 4.12 would correlate to the carbon at δ 36.8 (N1-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the full carbon skeleton by showing long-range (2-3 bond) correlations between protons and carbons.[9][11]

-

Connecting the Aldehyde: The aldehyde proton (H-CHO , δ 10.12) should show a strong correlation to the carbon it's attached to, C5 (δ 152.1). It should also show a correlation to the adjacent fluorine-bearing carbon, C4 (δ 144.3), and potentially C6 (δ 138.6).

-

Placing the Methyl Group: The methyl protons (N1-CH₃ , δ 4.12) are critical for confirming the N-methylation position. They should show correlations to the adjacent pyrazole carbon C3 (δ 126.7) and the bridgehead carbon C7a . This definitively places the methyl group on N1.

-

Assembling the Ring:

-

The H3 proton (δ 7.92) should show correlations to the bridgehead carbons C3a and C7a , as well as to C4 .

-

The H7 proton (δ 8.45) should show correlations to the bridgehead carbon C7a and to C5 and C6 .

-

-

The convergence of these HMBC correlations provides an unbreakable chain of evidence, locking every substituent and ring atom into its correct position and confirming the structure as this compound.

Final Structure Confirmation

The structure of this compound is unequivocally confirmed by the collective evidence:

-

Mass Spectrometry established the correct molecular formula, C₉H₆F₂N₂O.

-

IR Spectroscopy identified the essential functional groups: an aromatic aldehyde, aryl-fluoride bonds, and the heterocyclic ring.

-

¹⁹F NMR confirmed two distinct fluorine environments.

-

¹H and ¹³C NMR accounted for every hydrogen and carbon atom in the molecule, with chemical shifts consistent with their proposed electronic environments.

-

2D NMR (HSQC & HMBC) provided the definitive connectivity map, linking the aldehyde to C5, the methyl group to N1, and confirming the relative positions of all atoms in the difluorinated indazole core.

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, multi-technique analytical approach. By strategically employing MS, IR, and a suite of NMR experiments, we have moved from a molecular formula to a fully confirmed and validated 2D structure. This rigorous, self-validating workflow is essential in the fields of chemical research and drug development to ensure the foundational integrity of the molecules being investigated.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Introduction

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is a fluorinated heterocyclic compound belonging to the indazole family. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-cancer drugs like Pazopanib and Axitinib. The unique substitution pattern of this molecule—featuring two electron-withdrawing fluorine atoms, a methyl group on the pyrazole nitrogen, and a reactive aldehyde group—makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures and novel drug candidates. Its structural rigidity and potential for diverse chemical transformations allow for the precise exploration of chemical space in drug discovery programs.[1]

This technical guide provides a comprehensive analysis of the core physical and chemical characteristics of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's properties for its effective use in synthesis, characterization, and downstream applications.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound is defined by its structure and intrinsic physical properties. These parameters are critical for everything from reaction stoichiometry calculations to predicting its behavior in various physical states.

1.1. Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 1185767-07-0[2]

-

Molecular Formula: C₉H₆F₂N₂O[2]

-

SMILES: CN1C2=C(C=N1)C(=C(C=O)C(=C2)F)F[2]

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Weight | 196.15 g/mol | [2] |

| Melting Point | 142°C | |

| Appearance | Solid (form not specified) | [3] |

| Purity | ≥98% (typical commercial purity) | [2] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| LogP (calculated) | 1.664 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic and Crystallographic Profile

A thorough spectroscopic and structural analysis is essential for unequivocal identification and quality control. The data presented here are foundational for confirming the identity and purity of the compound in a research setting.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The following assignments have been reported for this compound.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.12 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons.

-

δ 8.45 (d, J = 8.4 Hz, 1H): Attributed to the proton at position 7 (H7) of the indazole ring.

-

δ 7.92 (d, J = 6.8 Hz, 1H): Assigned to the proton at position 3 (H3).

-

δ 4.12 (s, 3H): Represents the three protons of the methyl group (-CH₃) at the N1 position.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 192.4: Aldehyde carbonyl carbon (CHO).

-

δ 152.1 - 112.4: Aromatic carbons of the indazole ring system.

-

δ 36.8: N1-methyl carbon (N1–CH₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -113.4: Fluorine atom at position 4 (C4-F).

-

δ -116.2: Fluorine atom at position 6 (C6-F).

-

2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

FT-IR (KBr, cm⁻¹): Key stretches confirm the presence of principal functional groups.

-

1685 cm⁻¹: Strong absorption characteristic of the C=O stretch of the aldehyde.

-

1592 cm⁻¹: Aromatic C=C stretching.

-

1340 cm⁻¹: C–F stretching.

-

-

Mass Spectrometry: High-resolution ESI-MS confirms the exact mass and molecular formula.

-

[M+H]⁺ m/z: 197.0624, confirming the molecular formula C₉H₇F₂N₂O.